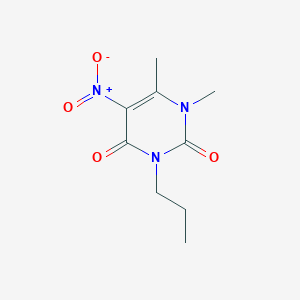
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C15H32NO+.I-. It is known for its surfactant properties and is used in various industrial and research applications .
Méthodes De Préparation
The synthesis of 1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide typically involves the quaternization of 1-decanamine with methyl iodide in the presence of acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to facilitate the reaction .
Analyse Des Réactions Chimiques
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and acetyl derivatives.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide is used in various scientific research applications, including:
Chemistry: As a surfactant and phase transfer catalyst in organic synthesis.
Biology: In cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the formulation of disinfectants and cleaning agents.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties, disrupting cell membranes and leading to cell lysis. It targets lipid bilayers and can cause the dissociation of intermolecular interactions, making it effective as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-Hexanaminium, 2-acetyl-N,N,N-trimethyl-, iodide: A shorter chain analogue with similar properties but different solubility and efficacy profiles.
Didecyldimethylammonium chloride: Another quaternary ammonium compound used as a disinfectant with a broader spectrum of activity.
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide is unique due to its specific chain length and acetyl group, which confer distinct physical and chemical properties compared to its analogues.
Propriétés
Numéro CAS |
185110-09-2 |
|---|---|
Formule moléculaire |
C15H32INO |
Poids moléculaire |
369.32 g/mol |
Nom IUPAC |
2-acetyldecyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C15H32NO.HI/c1-6-7-8-9-10-11-12-15(14(2)17)13-16(3,4)5;/h15H,6-13H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
BWCVWDSEIIZXDZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC(C[N+](C)(C)C)C(=O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


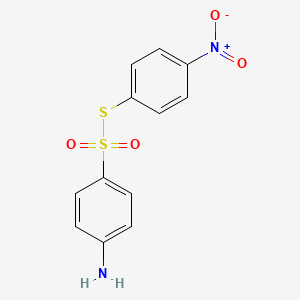
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
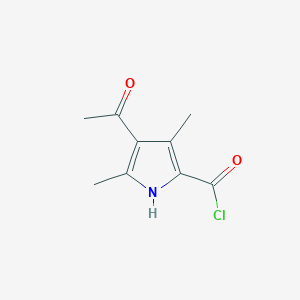
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)
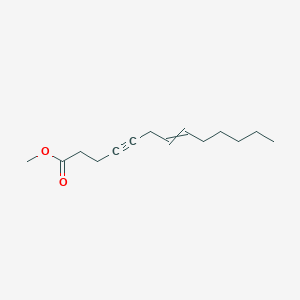
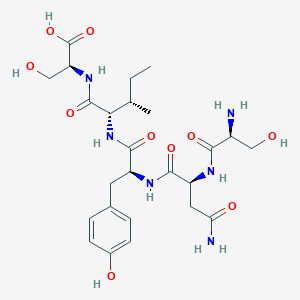

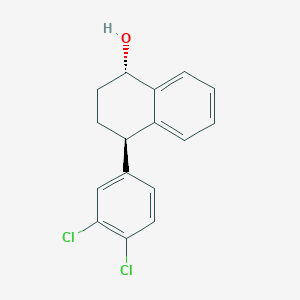
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
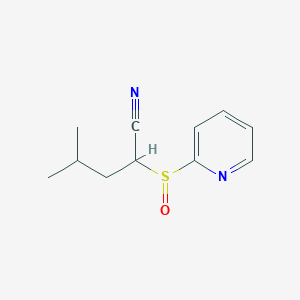
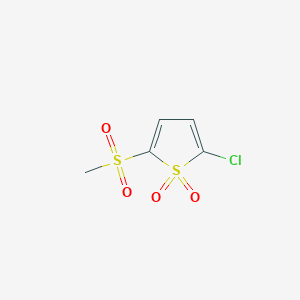
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
